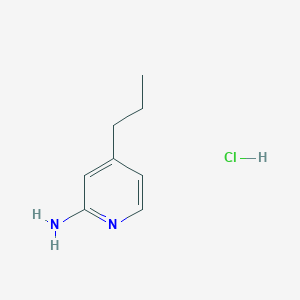
4-プロピルピリジン-2-アミン塩酸塩
概要
説明
“4-Propylpyridin-2-amine hydrochloride” is a chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.65 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of amines, such as “4-Propylpyridin-2-amine hydrochloride”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Molecular Structure Analysis
The molecular structure of “4-Propylpyridin-2-amine hydrochloride” is based on a pyridine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a propyl group attached to the pyridine ring.
Chemical Reactions Analysis
Amines, including “4-Propylpyridin-2-amine hydrochloride”, can undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with acyl chlorides to form amides .
Physical And Chemical Properties Analysis
Amines, including “4-Propylpyridin-2-amine hydrochloride”, have certain physical and chemical properties. They have varying degrees of solubility in water, and their boiling points can differ based on whether they are primary, secondary, or tertiary amines .
科学的研究の応用
抗炎症研究
4-プロピルピリジン-2-アミン塩酸塩: は、抗炎症作用で知られるピリミジン誘導体の合成に関与している 。これらの化合物は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-αなどの主要な炎症性メディエーターの発現と活性を阻害することができます。これは、4-プロピルピリジン-2-アミン塩酸塩の誘導体が強力な抗炎症剤となり得ることを示唆しており、慢性炎症を特徴とする疾患に対する新たな治療法につながる可能性があります。
抗線維化研究
抗線維化の分野では、4-プロピルピリジン-2-アミン塩酸塩の誘導体は、線維化疾患に対する有効性が評価されてきました 。これらの研究では、線維化活性を示す細胞培養培地におけるコラーゲン発現とヒドロキシプロリン含有量の阻害を評価しています。この化合物は、特発性肺線維症や慢性損傷後の臓器線維症などの疾患を治療できる可能性のある、新たな抗線維化薬を開発するために重要な役割を果たしています。
薬理学的用途
4-プロピルピリジン-2-アミン塩酸塩と密接に関連するピペリジンとピリジン部分は、数多くの医薬品に存在しています 。これらは、抗癌剤、アルツハイマー病治療薬、抗生物質、鎮痛剤など、20種類以上の薬物クラスで使用されています。これは、この化合物が創薬と発見における万能なビルディングブロックとしての可能性を持っていることを示しています。
医薬品化学
4-プロピルピリジン-2-アミン塩酸塩: は、医薬品化学、特にアルツハイマー病治療のためのBACE1阻害剤の設計において重要な役割を果たしています 。化合物の構造の一部であるピリジン骨格は、その塩基性、水溶性、安定性、水素結合形成能力のために不可欠です。
化学生物学
化学生物学では、4-プロピルピリジン-2-アミン塩酸塩は、潜在的な生物活性を持つ複素環化合物ライブラリーの構築に関与しています 。これらのライブラリーは、抗癌剤、抗高血圧剤、抗潰瘍剤、抗菌剤など、新しい生物活性化合物を発見するために不可欠です。
創薬
この化合物の核は、創薬の分野において、広範囲な生物活性を持つ薬物を作り出すために使用される礎石です 。その誘導体は、抗癌剤、抗ウイルス剤、抗マラリア剤、抗菌剤、抗真菌剤、抗高血圧剤、鎮痛剤、抗炎症剤、抗アルツハイマー剤、抗精神病剤、抗凝固剤としての役割が探求されています。
Safety and Hazards
作用機序
Target of Action
It’s known that amines, such as 4-propylpyridin-2-amine hydrochloride, are generally basic and nucleophilic . They can interact with various biological targets, including proteins and enzymes, through hydrogen bonding and electrostatic interactions .
Mode of Action
Amines are known to interact with their targets through the lone pair of electrons on the nitrogen atom . This interaction can lead to changes in the target’s structure or function, potentially influencing biological processes.
Biochemical Pathways
Amines can participate in various biochemical reactions, including nucleophilic substitutions and the formation of imines and enamines . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability . Factors such as the compound’s solubility, stability, and interactions with biological membranes can influence its ADME properties .
Result of Action
The interaction of amines with their targets can lead to changes in the target’s structure or function, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of 4-Propylpyridin-2-amine hydrochloride can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules in the environment . For instance, the basicity and nucleophilicity of amines can be influenced by the pH of the environment .
生化学分析
Biochemical Properties
4-Propylpyridin-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of 4-Propylpyridin-2-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 4-Propylpyridin-2-amine hydrochloride can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 4-Propylpyridin-2-amine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition results in increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, 4-Propylpyridin-2-amine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Propylpyridin-2-amine hydrochloride in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. In vitro studies have shown that 4-Propylpyridin-2-amine hydrochloride remains stable under physiological conditions for extended periods. In vivo studies indicate that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Propylpyridin-2-amine hydrochloride vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory retention. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been identified, indicating that there is a narrow therapeutic window for the safe use of this compound .
Metabolic Pathways
4-Propylpyridin-2-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, influencing the metabolism of neurotransmitters and other endogenous compounds. These interactions can affect metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular function .
Transport and Distribution
The transport and distribution of 4-Propylpyridin-2-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, 4-Propylpyridin-2-amine hydrochloride can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-Propylpyridin-2-amine hydrochloride is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, thereby modulating its biological effects .
特性
IUPAC Name |
4-propylpyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-3-7-4-5-10-8(9)6-7;/h4-6H,2-3H2,1H3,(H2,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSKRPDOVCWENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187932-45-1 | |
| Record name | 2-Pyridinamine, 4-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B1464697.png)
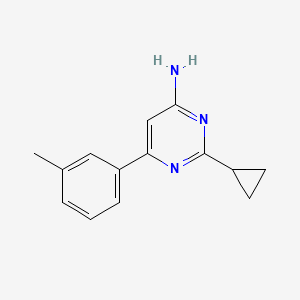

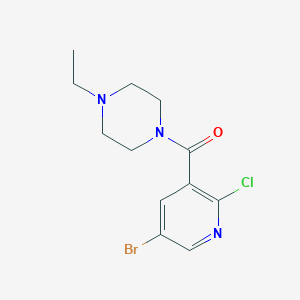
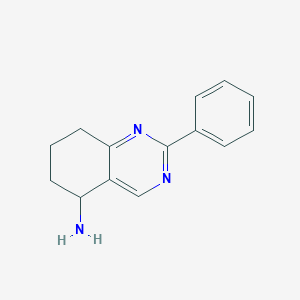
![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)
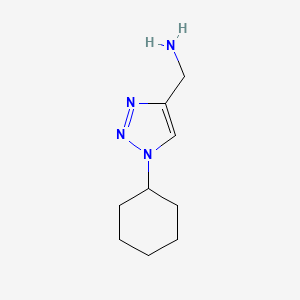

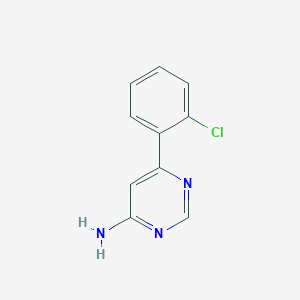
![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1464714.png)


![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464719.png)